
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an acetoxy group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (2S,4S)-4-hydroxyproline.
Protection of Functional Groups: The hydroxyl group at the 4-position is protected using an acetyl group to form (2S,4S)-4-acetoxyproline.
Formation of Pyrrolidine Ring: The protected proline derivative undergoes cyclization to form the pyrrolidine ring structure.
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral chromatography and crystallization are often employed to separate and purify the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: A precursor in the synthesis of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid.
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid: Another derivative with different functional groups.
(2S,4S)-4-Hydroxyglutamic acid lactone: A related compound with a lactone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy group provides additional versatility in chemical modifications compared to similar compounds.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
OQWHXHYZFMIILA-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
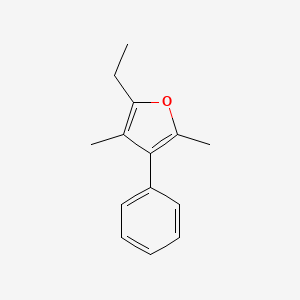
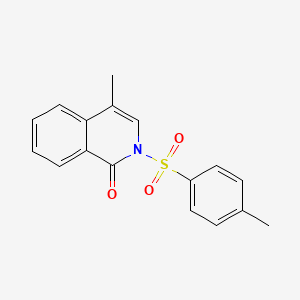
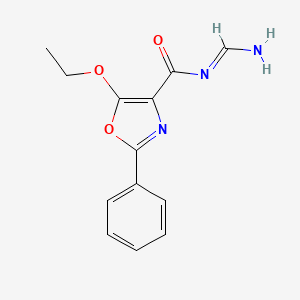
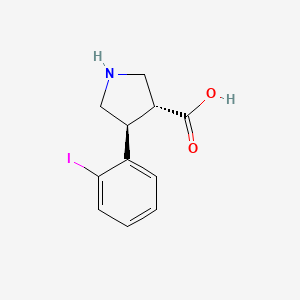
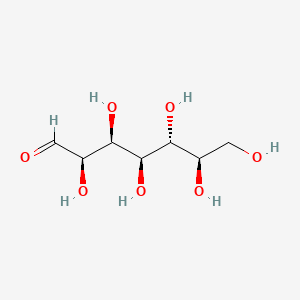

![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)

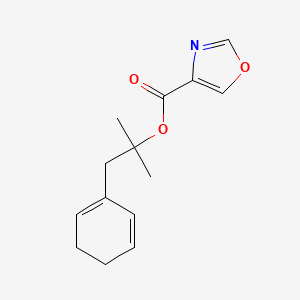
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)


![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
